molecular formula C26H19N3O4 B2528034 4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)isoquinolin-1(2H)-one CAS No. 1359480-84-4

4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)isoquinolin-1(2H)-one

Cat. No. B2528034
CAS RN: 1359480-84-4
M. Wt: 437.455
InChI Key: QVNHAWLRCOTGMT-UHFFFAOYSA-N
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Description

The compound "4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)isoquinolin-1(2H)-one" is a complex organic molecule that appears to be related to the isoquinoline family, a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer some aspects of the target compound.

Synthesis Analysis

The synthesis of related quinolinone derivatives often involves the formation of C–C and C–N bonds. For instance, a one-pot synthesis strategy is described for the creation of 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives, which shares a similar structural motif to the target compound . This method utilizes water as a solvent, which is environmentally friendly and avoids the use of metal catalysts. Another synthesis approach for quinolinone derivatives involves the treatment of 2-phenylquinolin-4(1H)-one with sodium dichloroisocyanurate, leading to various products including novel quinolinone derivatives . These methods could potentially be adapted for the synthesis of the target compound by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is characterized by the presence of a nitrogen atom within a fused benzene and pyridine ring. The target compound likely possesses additional fused rings, such as the benzo[d][1,3]dioxole and oxadiazole moieties, which can influence its electronic and steric properties. The synthesis of benzo[4,5]cyclohept[1,2,3-ij]isoquinolines provides an example of how additional ring systems can be incorporated into the isoquinoline core .

Chemical Reactions Analysis

The chemical reactivity of isoquinoline derivatives can vary widely depending on the substituents and additional fused rings present in the molecule. For example, the dichloro compounds described in the synthesis of quinolinone derivatives exhibit specific chemical properties that could be leveraged in further reactions . The oxadiazole ring in the target compound is known to participate in nucleophilic substitution reactions, which could be useful in further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, and solubility. The antimicrobial activity of 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives suggests that the target compound may also exhibit biological activity, which could be explored in case studies .

Scientific Research Applications

Antimicrobial Activities

Compounds incorporating oxadiazole and isoquinolinone structures have shown promising antimicrobial activities. For example, novel derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione demonstrated significant antibacterial and antifungal activities against strains like Staphylococcus aureus, Escherichia coli, and Candida albicans (Sirgamalla & Boda, 2019). These findings suggest that compounds with similar structures could be explored for their potential as antimicrobial agents.

Anti-inflammatory and Analgesic Properties

Research on 1,3,4-oxadiazole derivatives linked to quinazolin-4-one rings has revealed their potential for anti-inflammatory and analgesic applications. A study found that certain derivatives showed potent analgesic and anti-inflammatory activities, hinting at their utility in developing new therapeutic agents for pain and inflammation management (Dewangan et al., 2016).

Optical Properties and Materials Science

Compounds based on naphthalimide structures, closely related to the specified chemical, have been studied for their unique optical properties, such as aggregation-enhanced emission. These properties make them suitable for applications in materials science, including the development of organic light-emitting diodes (OLEDs) and sensors (Srivastava et al., 2016).

Chemotherapeutic Potential

The structural motifs present in the specified compound are reminiscent of those in molecules evaluated for their antitumor activities. For instance, quinazolinone analogs have been synthesized and tested for their in vitro antitumor activity, showing promising results against various cancer cell lines, which suggests that compounds with similar structures could be potential candidates for cancer therapy (Al-Suwaidan et al., 2016).

properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O4/c1-2-16-7-10-18(11-8-16)29-14-21(19-5-3-4-6-20(19)26(29)30)25-27-24(28-33-25)17-9-12-22-23(13-17)32-15-31-22/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNHAWLRCOTGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)isoquinolin-1(2H)-one

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